![molecular formula C16H19N3O2S B2674179 1-(2-hydroxyethyl)-4-((pyridin-4-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one CAS No. 941979-24-4](/img/structure/B2674179.png)
1-(2-hydroxyethyl)-4-((pyridin-4-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
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Description
1-(2-hydroxyethyl)-4-((pyridin-4-ylmethyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is a useful research compound. Its molecular formula is C16H19N3O2S and its molecular weight is 317.41. The purity is usually 95%.
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Scientific Research Applications
Catalytic Protodeboronation for Alkene Hydromethylation
- Application : Researchers have developed a catalytic protodeboronation method for 1°, 2°, and 3° alkyl boronic esters using a radical approach. This protocol enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown. The sequence was successfully applied to methoxy-protected (−)-Δ8-THC and cholesterol. Additionally, it played a crucial role in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Selective Synthesis of Pyridyl Pyridones and Oxydipyridines
- Application : An efficient protocol has been developed for constructing pyridyl pyridone and oxydipyridine derivatives. This involves a hydroxylation and arylation tandem reaction of 2-fluoropyridines, leading to the formation of structurally interesting compounds .
Drug Discovery and Medicinal Chemistry
- Application : Given its unique structure, this compound could be explored as a potential lead compound in drug discovery. Medicinal chemists might investigate its interactions with biological targets, evaluate its pharmacokinetic properties, and assess its potential therapeutic applications .
properties
IUPAC Name |
1-(2-hydroxyethyl)-4-(pyridin-4-ylmethylsulfanyl)-5,6,7,8-tetrahydroquinazolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c20-10-9-19-14-4-2-1-3-13(14)15(18-16(19)21)22-11-12-5-7-17-8-6-12/h5-8,20H,1-4,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMUVGHPXPCENHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=O)N2CCO)SCC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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